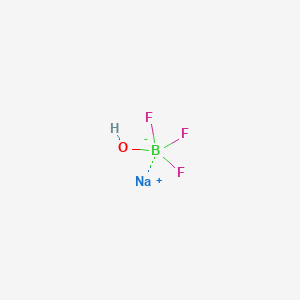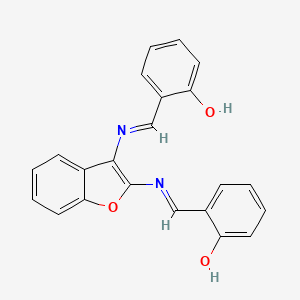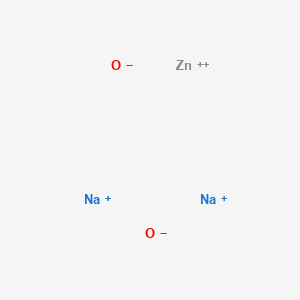
Zincate (ZnO22-), disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium zincate can be synthesized through several methods:
Direct Dissolution: Zinc or zinc oxide is dissolved in an aqueous solution of sodium hydroxide. The reaction can be represented as: [ \text{ZnO} + \text{H}_2\text{O} + 2\text{NaOH} \rightarrow \text{Na}_2\text{Zn(OH)}_4 ] Alternatively, zinc metal can react with sodium hydroxide and water to form sodium zincate and hydrogen gas: [ \text{Zn} + 2\text{H}_2\text{O} + 2\text{NaOH} \rightarrow \text{Na}_2\text{Zn(OH)}_4 + \text{H}_2 ]
Industrial Production Methods: In industrial settings, sodium zincate is often produced through the direct dissolution method due to its simplicity and efficiency. The process involves dissolving zinc oxide in a concentrated sodium hydroxide solution at elevated temperatures to ensure complete dissolution and formation of the zincate ion .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium zincate undergoes various chemical reactions, including:
Oxidation and Reduction: Sodium zincate can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: It can undergo substitution reactions where the zincate ion is replaced by other anions or cations.
Common Reagents and Conditions:
Oxidizing Agents: Sodium zincate can react with oxidizing agents such as hydrogen peroxide to form zinc oxide and water.
Reducing Agents: It can be reduced by strong reducing agents like sodium borohydride to form elemental zinc.
Major Products Formed:
Applications De Recherche Scientifique
Sodium zincate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of other zinc compounds and as a catalyst in organic reactions.
Biology: Sodium zincate is used in biological research for its antimicrobial properties and as a source of zinc in nutrient media.
Industry: Sodium zincate is used in the production of zinc oxide nanoparticles, which have applications in electronics, optics, and as catalysts in chemical reactions
Mécanisme D'action
The mechanism of action of sodium zincate involves its ability to release zinc ions in solution, which can interact with various molecular targets and pathways:
Catalytic Role: Zinc ions can act as catalysts in enzymatic reactions, facilitating the conversion of substrates to products.
Structural Role: Zinc ions play a structural role in stabilizing the conformation of proteins and nucleic acids.
Regulatory Role: Zinc ions can regulate the activity of various enzymes and transcription factors, influencing cellular processes such as gene expression and signal transduction.
Comparaison Avec Des Composés Similaires
Sodium zincate can be compared with other zincate compounds, such as:
Lithium Zincate (Li₂ZnO₂): Lithium zincate has similar chemical properties but differs in its reactivity and applications due to the presence of lithium ions.
Potassium Zincate (K₂ZnO₂): Potassium zincate is another similar compound, with potassium ions influencing its solubility and reactivity.
Uniqueness: Sodium zincate is unique due to its high solubility in water and its ability to form stable complexes with various anions and cations. This makes it a versatile reagent in chemical synthesis and industrial applications .
Propriétés
Numéro CAS |
12034-31-0 |
|---|---|
Formule moléculaire |
Na2O2Zn |
Poids moléculaire |
143.36834 |
Synonymes |
disodium zinc dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


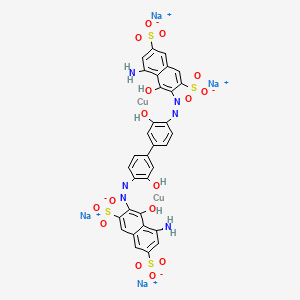

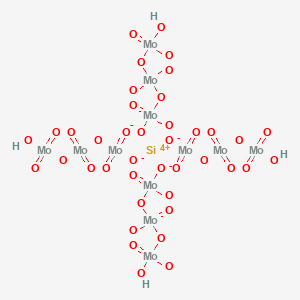
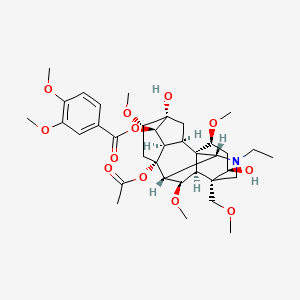
![(13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1143851.png)
